

# An In-depth Technical Guide to $\alpha$ -Methyltryptamine ( $\alpha$ MT): A Serotonin-Dopamine Releasing Agent

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *alpha*-Methyltryptamine

Cat. No.: B10761096

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Alpha-Methyltryptamine** ( $\alpha$ MT or AMT) is a synthetic tryptamine derivative with a complex and multifaceted pharmacological profile, acting as a psychedelic, stimulant, and entactogen. [1] Initially developed in the 1960s as an antidepressant under the trade name Indopan, its clinical use was short-lived due to a significant side-effect profile.[1][2] Today,  $\alpha$ MT is a Schedule I controlled substance in the United States, recognized for its high potential for abuse and lack of accepted medical use.[2][3] This guide provides a comprehensive technical overview of  $\alpha$ MT, focusing on its core mechanism as a serotonin-dopamine releasing agent. We will delve into its chemical synthesis, detailed pharmacodynamics, metabolic pathways, analytical methodologies, and toxicological considerations to equip researchers with a thorough understanding of this pharmacologically significant molecule.

## Chemical Profile and Synthesis Chemical Structure and Stereochemistry

$\alpha$ -Methyltryptamine (IUPAC name: 1-(1H-Indol-3-yl)propan-2-amine) is a tryptamine derivative characterized by a methyl group substituted at the alpha carbon of the ethylamine side chain. [1][3] This alpha-methylation is a critical structural feature; it confers resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the compound's half-life and enabling it to

effectively cross the blood-brain barrier.<sup>[1][4]</sup> Its structure is closely related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), which provides a basis for its mechanism of action.<sup>[1][4]</sup>  $\alpha$ MT possesses a stereocenter, with the S-(+)-enantiomer being the more pharmacologically active isomer.<sup>[5]</sup>

## Chemical Synthesis

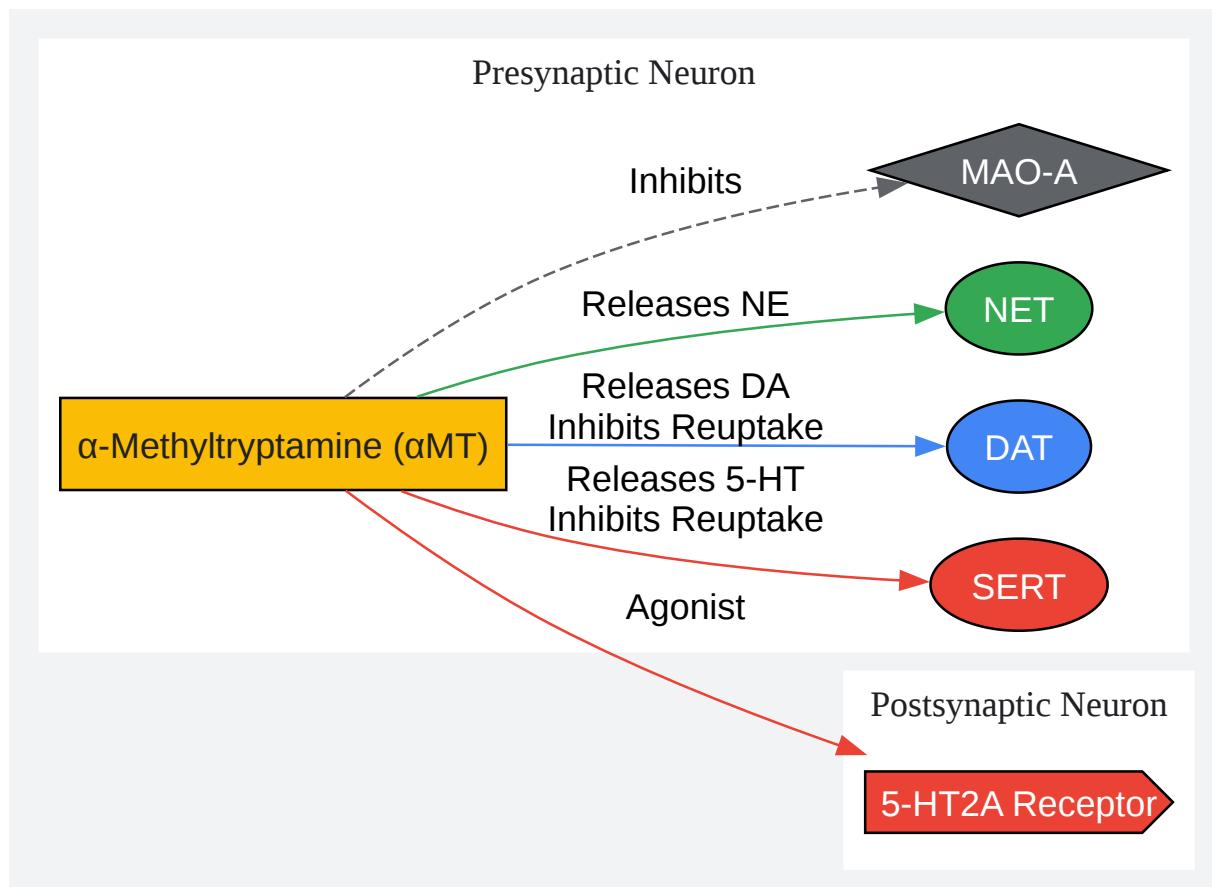
The synthesis of  $\alpha$ MT can be achieved through several established routes. The two most common methods are detailed below.

### Route 1: Henry Reaction (Nitroaldol Condensation)

A prevalent synthesis involves the Henry reaction between indole-3-carboxaldehyde and nitroethane, typically catalyzed by an amine salt like ammonium acetate.<sup>[1][6]</sup> This reaction forms the intermediate 1-(3-indolyl)-2-nitropropene, which is subsequently reduced to  $\alpha$ MT using a potent reducing agent, such as lithium aluminum hydride ( $\text{LiAlH}_4$ ).<sup>[1]</sup>

### Route 2: Reductive Amination of Indole-3-acetone

An alternative pathway involves the condensation of indole-3-acetone with hydroxylamine to form a ketoxime intermediate.<sup>[1][6]</sup> This ketoxime is then reduced, again commonly with  $\text{LiAlH}_4$ , to yield the final  $\alpha$ -methyltryptamine product.<sup>[1]</sup> Procedures for synthesizing optically pure enantiomers have also been developed, often involving reductive amination with chiral amines like  $\alpha$ -methylbenzylamine, followed by chromatographic separation of the diastereomers and subsequent debenzylation.<sup>[7][8]</sup>


### Experimental Protocol: Synthesis via Henry Reaction

- Condensation: A mixture of indole-3-aldehyde (0.2 mole), nitroethane (100 ml), and glacial acetic acid (120 ml) is prepared.<sup>[6]</sup> To a separate warmed and stirred solution of ammonium acetate (0.28 mole) in acetic acid, the indole-aldehyde mixture is added.<sup>[6]</sup>
- Reflux: The mixture is brought to reflux, and anhydrous sodium acetate is added. Acetic anhydride is added portion-wise over 2 hours at reflux.<sup>[6]</sup>
- Work-up: After cooling, water is slowly added. The precipitated product, 1-(3-indolyl)-2-nitropropene, is filtered and crystallized from dilute alcohol.<sup>[6]</sup>

- Reduction: The purified 1-(3-indolyl)-2-nitropropene (0.024 moles) is placed in a Soxhlet extractor and extracted into a stirred suspension of lithium aluminum hydride ( $\text{LiAlH}_4$ ) in anhydrous ether.[6]
- Quenching & Isolation: The reaction is carefully quenched with water, followed by the addition of sodium hydroxide solution. The resulting solids are filtered.[6]
- Purification: The ether solution containing the crude amine is dried and concentrated. The final product can be precipitated as an acetate salt by dissolving the crude amine in methanol, adding acetic acid, and crystallizing from hot ethyl acetate.[6]

## Multifaceted Pharmacology

$\alpha$ MT's distinct psychoactive effects stem from its ability to interact with multiple targets within the central nervous system. Its pharmacology is best understood as a combination of four primary actions: monoamine release, reuptake inhibition, direct receptor agonism, and enzyme inhibition.[1][9]

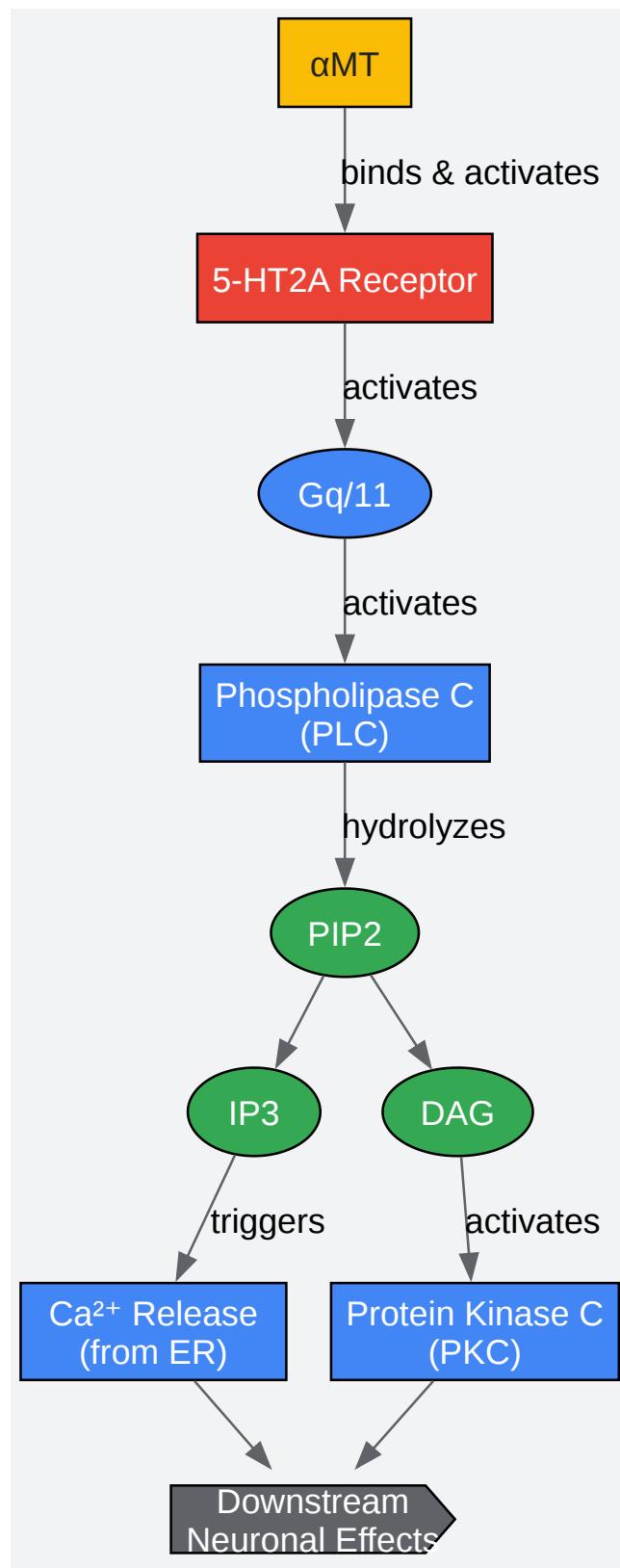


[Click to download full resolution via product page](#)

Caption: Multifaceted pharmacological profile of  $\alpha$ -Methyltryptamine.

## Monoamine Releasing Agent and Reuptake Inhibitor

The core of  $\alpha$ MT's stimulant and entactogenic effects lies in its function as a monoamine releasing agent and reuptake inhibitor.<sup>[1][10]</sup> It interacts with the primary monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), reversing their normal function to promote the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.<sup>[1][9]</sup> It acts as a relatively balanced releaser across the three main monoamines.<sup>[1][10]</sup> This dual action of release and reuptake inhibition significantly amplifies monoaminergic neurotransmission.


Experimental Protocol: In Vitro Monoamine Release Assay using Synaptosomes

This protocol quantifies the monoamine-releasing properties of a test compound.<sup>[2]</sup>

- **Synaptosome Preparation:** Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin) via differential centrifugation.<sup>[2]</sup>
- **Radiolabel Loading:** Incubate the synaptosomes with a radiolabeled monoamine (e.g., [<sup>3</sup>H]dopamine or [<sup>3</sup>H]serotonin) to allow for uptake into the vesicles.
- **Superfusion:** Place the loaded synaptosomes onto a filter in a superfusion chamber and wash with buffer to establish a stable baseline of radiolabel efflux.
- **Compound Exposure:** Introduce varying concentrations of  $\alpha$ MT into the superfusion buffer.
- **Fraction Collection:** Collect the superfusate in timed fractions.
- **Quantification:** Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of monoamine release induced by  $\alpha$ MT.
- **Data Analysis:** Plot the release data against the drug concentration to calculate an EC<sub>50</sub> value, representing the potency of the compound as a releasing agent.

## Serotonin Receptor Agonism

αMT's prominent psychedelic effects are primarily attributed to its direct agonist activity at serotonin receptors, particularly the 5-HT<sub>2A</sub> subtype.[2][5][9] Activation of this Gq/11-coupled receptor initiates a downstream signaling cascade that alters neuronal excitability and is believed to underlie the profound changes in perception and cognition.[2] αMT also demonstrates affinity for 5-HT<sub>1</sub> receptor subtypes.[9]



[Click to download full resolution via product page](#)

Caption: αMT-induced 5-HT<sub>2A</sub> receptor signaling cascade.[2]

## Experimental Protocol: Radioligand Binding Assay

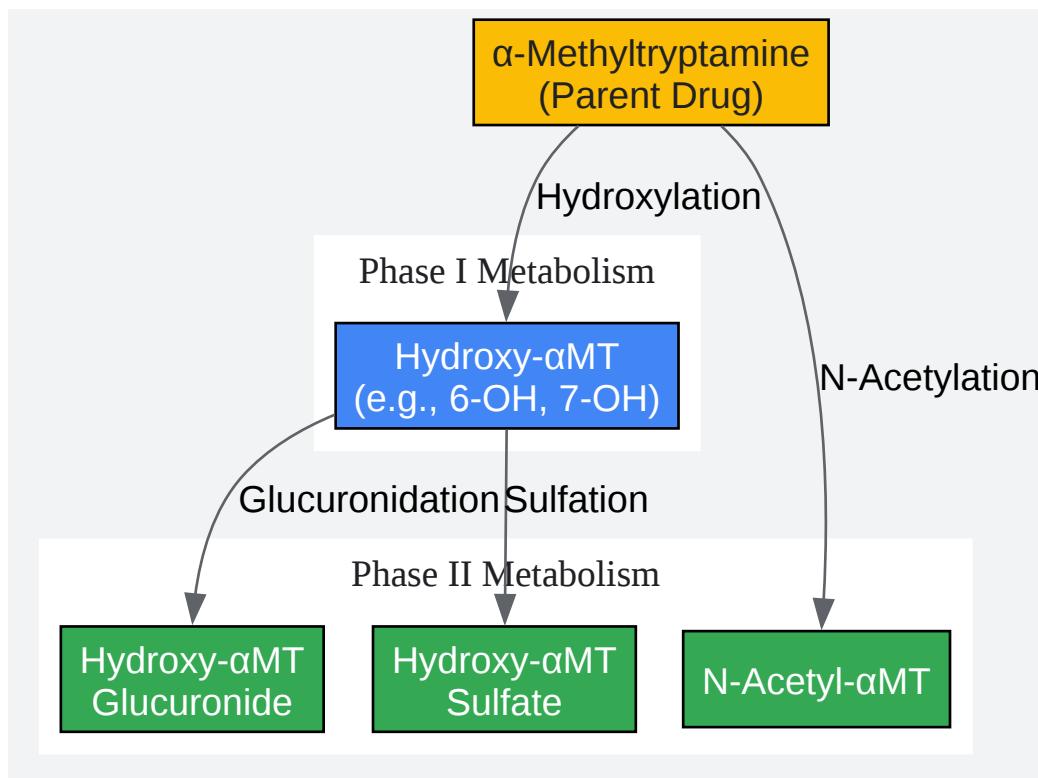
This assay determines the binding affinity ( $K_i$ ) of a compound for a specific receptor.[2][7]

- Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT<sub>2A</sub> receptors from transfected cell lines or rat frontal cortex homogenates).[7]
- Incubation: Incubate the membranes with a specific radioligand (e.g., [<sup>3</sup>H]ketanserin for 5-HT<sub>2A</sub> receptors) and varying concentrations of the unlabeled test compound ( $\alpha$ MT).[2][7]
- Separation: After reaching equilibrium, rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of  $\alpha$ MT that inhibits 50% of the specific radioligand binding ( $IC_{50}$ ). Convert the  $IC_{50}$  value to an affinity constant ( $K_i$ ) using the Cheng-Prusoff equation.

## Monoamine Oxidase (MAO) Inhibition

$\alpha$ MT is a reversible inhibitor of monoamine oxidase (MAO), with a preference for the MAO-A isoform.[1][9][11] MAO-A is the primary enzyme responsible for the degradation of serotonin. By inhibiting this enzyme,  $\alpha$ MT further increases the synaptic concentration and duration of action of serotonin, contributing significantly to its overall effect and posing a risk for serotonin toxicity, especially at higher doses or when combined with other serotonergic drugs.[11][12][13]

| Compound                               | MAO-A IC <sub>50</sub> (μM)      | MAO-B IC <sub>50</sub> (μM) | Source   |
|----------------------------------------|----------------------------------|-----------------------------|----------|
| α-Methyltryptamine (αMT)               | 0.049 - 166                      | 82 - 376                    | [11][12] |
| Harmine (Reference MAO-A Inhibitor)    | Comparable to potent αMT analogs | -                           | [11][12] |
| Selegiline (Reference MAO-B Inhibitor) | -                                | Potent                      | [11][12] |


Table 1: In Vitro MAO Inhibition Data for αMT. IC<sub>50</sub> values can vary based on experimental conditions.

## Pharmacokinetics and Metabolism Administration and Duration

αMT is typically administered orally, with doses ranging from 5-10 mg for antidepressant/stimulant effects to 20-40 mg for hallucinogenic experiences.[1][14] It can also be smoked or insufflated.[1][14] The onset of effects is notably slow, typically beginning 3 to 4 hours after oral ingestion.[9][15] The duration is exceptionally long, lasting from 12 to 24 hours, with some effects persisting for up to two days.[9][15]

## Metabolism

The metabolism of αMT in humans has been elucidated through studies of human hepatocyte incubations and postmortem samples.[16][17] The primary metabolic transformations include hydroxylation on the indole ring, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation.[16][17] The alpha-methyl group protects the molecule from oxidative deamination by MAO, a primary metabolic route for tryptamine itself.[4]



[Click to download full resolution via product page](#)

Caption: Primary metabolic pathways of α-Methyltryptamine in humans.[16][17]

## Analytical Methodologies

The detection and quantification of αMT in biological matrices are crucial for clinical and forensic toxicology. Due to its activity at low doses and rapid metabolism, analytical methods must be highly sensitive.[16]

| Method     | Matrix             | Derivatization                 | Limit of Detection (LOD)            | Source   |
|------------|--------------------|--------------------------------|-------------------------------------|----------|
| GC-MS      | Whole Blood, Urine | Acetic Anhydride               | 1 ng/mL (Blood),<br>5 ng/mL (Urine) | [18]     |
| GC-MS      | Blood, Urine       | Pentafluoropropionic Anhydride | 5-10 ng/mL                          | [19]     |
| LC-HRMS/MS | Urine, Blood       | None                           | Not specified, but highly sensitive | [16][17] |

Table 2:  
Summary of  
Analytical  
Methods for  $\alpha$ MT  
Detection.

#### Experimental Protocol: GC-MS Analysis of $\alpha$ MT in Whole Blood

- Sample Preparation: To a 1 mL whole blood sample, add an internal standard (e.g., bupivacaine).[18]
- Solid Phase Extraction: Perform a solid-phase extraction using an Extrelut column to isolate the drug and internal standard.[18]
- Derivatization: Evaporate the eluate and derivatize the residue with acetic anhydride to improve chromatographic properties and mass spectral fragmentation.[18]
- GC-MS Analysis: Inject the derivatized extract into a gas chromatograph coupled with a mass spectrometer (GC-MS). Operate the MS in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analytes.[18]
- Quantification: Generate a calibration curve using fortified blood samples to quantify the concentration of  $\alpha$ MT in the unknown sample.[18]

## Toxicology and Clinical Considerations

The complex pharmacology of  $\alpha$ MT contributes to a wide range of adverse effects and significant toxicological risks.

#### Common Adverse Effects:

- Physical: Tachycardia, jaw clenching (bruxism), pupil dilation (mydriasis), nausea, vomiting, muscle tension, and headaches.[1][15]
- Psychological: Agitation, restlessness, confusion, anxiety, paranoia, and insomnia.[1][13][15]

#### Serious Toxicological Risks:

- Serotonin Syndrome: A potentially fatal condition resulting from excessive serotonergic activity. The risk is significantly elevated with  $\alpha$ MT due to its combined action as a serotonin releaser/reuptake inhibitor and a MAO-A inhibitor.[12][13] Symptoms include hyperthermia, hypertension, clonus (involuntary muscle contractions), and altered mental status.[13]
- Cardiovascular Stress: Significant increases in heart rate and blood pressure can be dangerous for individuals with pre-existing cardiovascular conditions.[20]
- Neurotoxicity: While not definitively proven in humans, the structural and functional analog  $\alpha$ -ethyltryptamine ( $\alpha$ ET) is a known serotonergic neurotoxin, suggesting a potential for similar long-term effects with high-dose  $\alpha$ MT use.[1][4]
- Fatalities: Several deaths have been associated with  $\alpha$ MT intoxication, although these cases often involve the co-ingestion of other substances.[13][17][20]

## Conclusion

$\alpha$ -Methyltryptamine is a pharmacologically complex tryptamine that serves as a powerful research tool for investigating the monoaminergic system. Its unique profile as a relatively balanced serotonin-dopamine-norepinephrine releasing agent, reuptake inhibitor, direct 5-HT receptor agonist, and MAO inhibitor makes it a compound of significant interest.[1][2] However, this same pharmacological complexity is responsible for its considerable toxicological risks, including a high potential for serotonin syndrome, which ultimately precluded its use as a therapeutic agent.[2][13] For drug development professionals,  $\alpha$ MT and its analogs, such as the more selective serotonin-dopamine releasing agent 5-chloro- $\alpha$ MT (PAL-542), serve as

important chemical scaffolds for understanding the structure-activity relationships that govern monoamine transporter and receptor interactions, guiding the design of novel therapeutics with more refined pharmacological profiles.[21][22]

## References

- Wikipedia.  $\alpha$ -Methyltryptamine. [Link]
- Expert Committee on Drug Dependence Information Repository. **Alpha-methyltryptamine** (AMT). [Link]
- Wagmann, L., et al. (2017). In Vitro Monoamine Oxidase Inhibition Potential of **Alpha-Methyltryptamine** Analog New Psychoactive Substances for Assessing Possible Toxic Risks. PubMed. [Link]
- Rhodium.ws. Synthesis of **alpha-Methyltryptamine** (IT-290/AMT). [Link]
- Nova Recovery Center. Alpha-MT ( $\alpha$ -Methyltryptamine)
- SciDok. In vitro monoamine oxidase inhibition potential of **alpha-methyltryptamine** analog new psychoactive substances for assessing possible toxic risks. [Link]
- ResearchGate. In vitro monoamine oxidase inhibition potential of **alpha-methyltryptamine** analog new psychoactive substances for assessing possible toxic risks. [Link]
- DEA Diversion Control Division. **ALPHA-METHYLTRYPTAMINE** (Street Name: Spirals). [Link]
- Nichols, D. E., et al. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of **alpha-methyltryptamines**: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. PubMed. [Link]
- Ishida, T., et al. (2005). Sensitive determination of **alpha-methyltryptamine** (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. PubMed. [Link]
- U.S. Department of Justice. AMT Fast Facts. [Link]
- Nichols, D. E., et al. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of  $\alpha$ -methyltryptamines. American Chemical Society. [Link]
- Wikipedia. Serotonin–dopamine releasing agent. [Link]
- DrugWise. AMT. [Link]
- Pearson, D. L., et al. (2004). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. PubMed. [Link]
- Wikipedia.  $\alpha$ -Methyltryptophan. [Link]
- OUCI. Sensitive determination of **alpha-methyltryptamine** (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT)

- Mardal, M., et al. (2023).  $\alpha$ -Methyltryptamine ( $\alpha$ -MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. PubMed Central. [Link]
- PsychonautWiki.  $\alpha$ MT. [Link]
- ResearchGate.
- Bionity.com. **Alpha-Methyltryptamine**. [Link]
- Justia. Serotonin–dopamine releasing agent. [Link]
- Wikiwand. Serotonin–dopamine releasing agent. [Link]
- Mardal, M., et al. (2023).  $\alpha$ -Methyltryptamine ( $\alpha$ -MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. MDPI. [Link]
- PubChem. **(+)-alpha-Methyltryptamine**. [Link]
- Wikipedia (German).  $\alpha$ -Methyltryptamin. [Link]
- Internet in a Box. **alpha-Methyltryptamine**. [Link]
- ResearchGate.
- ResearchGate.
- Wikipedia.  $\alpha$ -Methylisotryptamine. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1.  $\alpha$ -Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3.  $(+)$ -alpha-Methyltryptamine | C11H14N2 | CID 9287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Methyltryptamine [medbox.iiab.me]
- 5. Alpha-Methyltryptamine [bionity.com]
- 6. Synthesis of alpha-Methyltryptamine (IT-290/AMT) - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]

- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. psychonautwiki.org [psychonautwiki.org]
- 11. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 13. drugwise.org.uk [drugwise.org.uk]
- 14. AMT Fast Facts [justice.gov]
- 15. Alpha-MT (AMT): What It Is, Effects, Dangers & Treatment [novarecoverycenter.com]
- 16.  $\alpha$ -Methyltryptamine ( $\alpha$ -MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alpha-methyltryptamine (AMT) - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 21. Serotonin–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 22. Serotonin–dopamine releasing agent - Wikiwand [wikiwand.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to  $\alpha$ -Methyltryptamine ( $\alpha$ MT): A Serotonin-Dopamine Releasing Agent]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10761096#alpha-methyltryptamine-serotonin-dopamine-releasing-agent>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)